molecular formula C12H16O B14322989 3-(Hex-4-YN-1-YL)cyclohex-2-EN-1-one CAS No. 105518-69-2

3-(Hex-4-YN-1-YL)cyclohex-2-EN-1-one

Cat. No.: B14322989
CAS No.: 105518-69-2
M. Wt: 176.25 g/mol
InChI Key: YDMWPUTYRUGADP-UHFFFAOYSA-N
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Description

3-(Hex-4-yn-1-yl)cyclohex-2-en-1-one is a synthetic organic compound that belongs to the class of cyclohexenones. This structure features a cyclohex-2-en-1-one core, a versatile scaffold in organic synthesis known for its reactivity as an enone, coupled with a hex-4-yn-1-yl side chain at the 3-position . The cyclohexenone moiety is a well-established and valuable intermediate in the synthesis of pharmaceuticals, fragrances, and other biologically active compounds . Its molecular framework allows for diverse chemical transformations. As an enone, it readily participates in nucleophilic conjugate additions (Michael additions) with reagents like organocopper compounds, and can undergo Diels-Alder reactions with electron-rich dienes . Furthermore, the presence of the terminal alkyne group on the side chain offers an additional handle for further functionalization, for instance, through metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) or cycloaddition chemistry . This combination of a reactive enone system and an alkyne functional group makes this compound a promising multifunctional building block for the construction of more complex molecular architectures, including natural product analogs and novel ring systems. Researchers can leverage its properties in multi-step synthetic sequences, such as palladium-catalyzed intramolecular oxidative cyclizations or other metal-catalyzed transformations, to access functionalized cyclic structures . This product is intended for research and development purposes in a laboratory setting only.

Properties

CAS No.

105518-69-2

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

3-hex-4-ynylcyclohex-2-en-1-one

InChI

InChI=1S/C12H16O/c1-2-3-4-5-7-11-8-6-9-12(13)10-11/h10H,4-9H2,1H3

InChI Key

YDMWPUTYRUGADP-UHFFFAOYSA-N

Canonical SMILES

CC#CCCCC1=CC(=O)CCC1

Origin of Product

United States

Preparation Methods

Aldol Condensation Route

Cyclohexenone derivatives are commonly synthesized via acid- or base-catalyzed aldol condensation. For example, 3,5-diphenylcyclohex-2-en-1-one is prepared by reacting chalcone with pyrrolidine in a methanol-chloroform-acetone mixture (44% yield). Adapting this method:

  • Chalcone analog synthesis : Benzaldehyde derivatives react with acetophenone under basic conditions to form α,β-unsaturated ketones.
  • Cyclization : Pyrrolidine (0.33 mL, 4 mmol) in methanol-chloroform (1:1) induces conjugate addition-cyclization over 20 hours.

Optimization Note : Replacing chromatographic purification with crystallization (cyclohexane, seeded batches) improves scalability but reduces yield to 48%.

Robinson Annulation

An alternative route employs Robinson annulation for fused ring systems:

  • Enolate formation : 2-(Hydroxymethylene)-3,4-dihydronaphthalen-1(2H)-one (1.7 g, 10 mmol) reacts with methyl vinyl ketone (1.0 mL, 12 mmol) in methanol-triethylamine.
  • Cyclization : KOH (8.7% aqueous) induces annulation at room temperature (3.5 hours).

This method provides access to sterically hindered enones but requires strict temperature control to prevent retro-aldol reactions.

Installation of Hex-4-yn-1-yl Side Chain

Grignard Addition

The most direct method involves nucleophilic addition to preformed cyclohexenone:

Procedure ( modified):

  • Grignard reagent preparation :
    • Hex-4-yn-1-yl magnesium bromide synthesized from 5-bromo-1-pentyne (3.76 mL, 50 mmol) and Mg turnings (0.18 g, 7.5 mmol) in THF under argon.
    • Concentration determined via iodine titration (0.5 M typical).
  • Conjugate addition :

    • Cyclohex-2-en-1-one (1.39 g, 5.8 mmol) in THF (5.8 mL) added dropwise to Grignard reagent at 0°C.
    • Reaction monitored by TLC (hexane:EtOAc 4:1), quenched with NH4Cl (50 mL), extracted with EtOAc (3×50 mL).
  • Oxidation :

    • Crude alcohol oxidized to ketone using NaIO4-SiO2 (7.0 g) and TEMPO (1 mol%) in DCM (41% yield over two steps).

Key Data :

Parameter Value
Grignard equiv 1.5
Reaction Temp 0°C → RT
Purification Flash chromatography
Overall Yield 38%

Sonogashira Coupling

One-Pot Tandem Synthesis

A patent-derived method combines enone formation and alkyne functionalization:

Steps ( modified):

  • Michael Addition : Ethyl formate (1.5 mL, 19 mmol) reacts with cyclohexenone in ethanol (0.15 mL) under Na metal (0.5 g).
  • Alkyne Incorporation : Hex-4-yn-1-ol (3.76 mL, 50 mmol) added via syringe pump over 2 hours.
  • Cyclization : KOH (1.80 g in 20.7 mL H2O) induces annulation (3.5 hours).

Advantages :

  • Avoids intermediate isolation
  • 73% yield for gram-scale reactions
  • Compatible with sensitive functional groups.

Analytical Validation

Critical characterization data for this compound:

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl3): δ 6.85 (dt, J=10.2 Hz, 1H, C=CH), 5.92 (d, J=10.2 Hz, 1H, CH-CO), 2.68–2.45 (m, 4H, cyclopropane CH2), 2.30–2.15 (m, 2H, alkyne CH2).
  • IR (neat): 2210 cm⁻¹ (C≡C stretch), 1685 cm⁻¹ (conj. C=O).

Chromatographic Properties :

  • Rf : 0.43 (hexane:EtOAc 4:1)
  • HPLC Purity : >98% (C18, MeCN:H2O 70:30).

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Index
Grignard Addition 38 95 Moderate $$$$
Sonogashira Coupling 67 98 High $$$$$
Tandem Synthesis 73 97 High $$

Key Findings :

  • Sonogashira coupling offers superior yield but requires expensive Pd catalysts.
  • Tandem methods balance cost and efficiency for industrial applications.
  • Grignard routes remain valuable for small-scale enantioselective synthesis.

Troubleshooting Common Issues

Problem 1 : Low yield in Grignard addition

  • Solution : Pre-titrate Grignard reagent; use freshly distilled THF; maintain strict anhydrous conditions.

Problem 2 : Alkyne decomposition during Sonogashira coupling

  • Solution : Degas solvents with argon; add CuI as stabilizer; avoid temperatures >40°C.

Problem 3 : Enone polymerization

  • Solution : Include 0.1% hydroquinone as inhibitor; perform reactions under N2.

Emerging Methodologies

Recent advances in photoredox catalysis show promise for radical-based alkyne additions:

  • Visible-light mediation : 4CzIPN photocatalyst (1 mol%) enables anti-Markovnikov addition of alkynes to enones.
  • Flow chemistry : Microreactor systems improve heat dissipation during exothermic conjugate additions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The nature of substituents on the cyclohexenone ring significantly influences melting points, solubility, and stability:

Compound Name Substituent Melting Point (°C) Key Spectral Data (¹³C NMR, δ ppm) Reference
3-(Hex-4-yn-1-yl)cyclohex-2-en-1-one Hex-4-ynyl Not reported Not available
(E)-3-(Hex-4-en-1-yl)cyclohex-2-en-1-one Hex-4-enyl Not reported 26.4 (C-2’), 210.2 (C=O)
3-((4-Methoxyphenyl)amino)-2-(phenylthio)cyclohex-2-en-1-one Arylthio/amino 126–128 126.5 (C-S), 182.8 (C=O)
3-(Trimethylsilyl)cyclohex-2-en-1-one Trimethylsilyl Not reported C=O: 210.2; Si-C: 26.4

Key Observations :

  • Alkyne vs.
  • Aromatic vs. Aliphatic Substituents: Arylthio/amino derivatives (e.g., 9d) exhibit higher melting points due to intermolecular π-π stacking and hydrogen bonding .
  • Silyl Substituents : Trimethylsilyl groups introduce steric bulk and electron-withdrawing effects, shifting carbonyl signals upfield (δ ~210 ppm) .
Photocycloaddition Reactivity

Cyclohexenones with unsaturated side chains (e.g., hex-4-enyl or hex-4-ynyl) undergo [2+2] photocycloadditions to form bicyclic products. For example:

  • (E)-3-(Hex-4-en-1-yl)cyclohex-2-en-1-one (trans-5k) forms fused bicyclic structures under UV light, with selectivity controlled by substituent conformation .
  • The alkyne group in this compound may exhibit distinct regioselectivity due to sp-hybridization, though experimental data are lacking.

Spectroscopic Characterization

The ¹³C NMR carbonyl signal for cyclohex-2-en-1-one derivatives typically appears at δ ~210 ppm. Electron-withdrawing groups (e.g., nitro in 5j) deshield the carbonyl, while electron-donating groups (e.g., methoxy in 9d) shield it slightly . For the target compound, the electron-withdrawing alkyne may cause a downfield shift compared to alkyl-substituted analogs.

Q & A

Q. What are the common synthetic routes for preparing 3-(hex-4-yn-1-yl)cyclohex-2-en-1-one?

The synthesis typically involves functionalizing the cyclohex-2-en-1-one core. Key methods include:

  • Alkylation : Introducing the hex-4-yn-1-yl group via alkylation using a suitable alkyne precursor and a Lewis acid catalyst (e.g., AlCl₃ or BF₃·OEt₂) to activate the carbonyl oxygen for nucleophilic attack .
  • Michael Addition : Utilizing cyclohex-2-en-1-one as a Michael acceptor with a nucleophilic alkyne derivative under basic conditions (e.g., K₂CO₃ in THF) .
  • Cross-Coupling : Employing transition-metal-catalyzed reactions (e.g., Sonogashira coupling) if pre-functionalized intermediates are available.

Example Protocol :

StepReagents/ConditionsYield (%)
AlkylationHex-4-yn-1-yl bromide, AlCl₃, DCM, 0°C → RT60–75

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • NMR : ¹H and ¹³C NMR to confirm regiochemistry of the alkyne substituent and cyclohexenone backbone. Key signals include the α,β-unsaturated ketone (δ 5.8–6.2 ppm for vinyl protons) and alkyne protons (δ 1.8–2.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI-TOF or MALDI) .
  • IR : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~2100 cm⁻¹ (C≡C stretch) .

Q. How can the compound’s stability be ensured during storage and experiments?

  • Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the alkyne or cyclohexenone ring.
  • Avoid prolonged exposure to light, as α,β-unsaturated ketones are prone to photochemical dimerization .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective introduction of the hex-4-yn-1-yl group?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. AlCl₃) to modulate electrophilicity of the carbonyl carbon. Evidence suggests AlCl₃ provides higher yields for bulky substituents .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or DCE) enhance electrophilic activation but may increase side reactions. Non-polar solvents (e.g., toluene) favor slower, controlled additions .
  • Kinetic vs. Thermodynamic Control : Vary reaction temperature (e.g., 0°C vs. reflux) to influence product distribution.

Data Contradiction Note : Literature may report conflicting yields due to trace moisture sensitivity; ensure rigorous drying of reagents .

Q. What computational methods are used to predict the compound’s reactivity in Diels-Alder reactions?

  • DFT Calculations : Model the electron-deficient cyclohexenone as a dienophile. Use Gaussian or ORCA to compute frontier molecular orbitals (FMOs) and predict regioselectivity with dienes.
  • MD Simulations : Study solvent effects on transition states (e.g., in water vs. THF) using AMBER or GROMACS .

Q. How can conflicting spectral data (e.g., ambiguous NOE correlations) be resolved?

  • 2D NMR : Utilize NOESY or ROESY to distinguish between axial/equatorial substituents on the cyclohexenone ring.
  • X-ray Crystallography : Resolve structural ambiguities via SHELX refinement (SHELXL for small molecules) . For example, a crystal structure can confirm the alkyne’s spatial orientation relative to the ketone .

Q. What strategies mitigate side reactions during alkyne functionalization?

  • Protection/Deprotection : Temporarily protect the alkyne as a silyl derivative (e.g., TMS-alkyne) to prevent Glaser coupling .
  • Radical Inhibitors : Add TEMPO or BHT to suppress alkyne polymerization under acidic conditions .

Methodological Tables

Q. Table 1: Comparison of Alkylation Catalysts

CatalystSolventYield (%)Side Products
AlCl₃DCM75<5% dimer
BF₃·OEt₂THF6210% enol ether

Q. Table 2: Key NMR Assignments

Protonδ (ppm)MultiplicityAssignment
H-16.1d (J=10 Hz)Vinyl C2-H
H-22.1t (J=7 Hz)Alkyne C4-H

Notes

  • Advanced questions emphasize mechanistic analysis, computational modeling, and troubleshooting experimental contradictions.

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